N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide,monohydrochloride

Forensic Toxicology Analytical Reference Standards LC-MS/MS Quantitation

N-(1-Benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide,monohydrochloride (CAS 2748624-49-7), also known as N-benzyl meta-fluoro Norfentanyl hydrochloride, is a synthetic piperidine-amide derivative belonging to the structural class of fentanyl analogs. It is supplied as a highly purified (≥98%) crystalline solid analytical reference standard.

Molecular Formula C21H26ClFN2O
Molecular Weight 376.9 g/mol
CAS No. 2748624-49-7
Cat. No. B12352954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide,monohydrochloride
CAS2748624-49-7
Molecular FormulaC21H26ClFN2O
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl
InChIInChI=1S/C21H25FN2O.ClH/c1-2-21(25)24(20-10-6-9-18(22)15-20)19-11-13-23(14-12-19)16-17-7-4-3-5-8-17;/h3-10,15,19H,2,11-14,16H2,1H3;1H
InChIKeyGQOOABYVBNFVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade N-(1-Benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide,monohydrochloride (CAS 2748624-49-7): A Certified Analytical Reference Standard for Forensic and Research Opioid Analysis


N-(1-Benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide,monohydrochloride (CAS 2748624-49-7), also known as N-benzyl meta-fluoro Norfentanyl hydrochloride, is a synthetic piperidine-amide derivative belonging to the structural class of fentanyl analogs . It is supplied as a highly purified (≥98%) crystalline solid analytical reference standard . The compound is differentiated from the parent fentanyl scaffold by substitution of the phenethyl group with a benzyl moiety on the piperidine nitrogen and incorporation of a meta-fluorine atom on the N-phenyl ring, creating a distinct isomer within the fluoro-norfentanyl series . It is explicitly intended for research and forensic applications and is not for human or veterinary use .

Why N-(1-Benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide,monohydrochloride Cannot Be Interchanged with Other Norfentanyl Analogs


In forensic toxicology and analytical method development, positional isomers of fluorinated fentanyl analogs present critical differentiation challenges. The meta-fluoro isomer (CAS 2748624-49-7) cannot be substituted by its ortho- or para-fluoro counterparts because these isomers exhibit distinct chromatographic retention times and mass spectral fragmentation patterns essential for unambiguous identification [1]. Even the non-fluorinated benzylfentanyl analog (CAS 1474-02-8) displays a markedly different receptor-binding profile, with a mu-opioid receptor Ki of 213 nM, while the introduction of a meta-fluoro substituent is known to alter both pharmacokinetic metabolism and sigma-1 receptor affinity in this chemical series [2]. Using an incorrect isomer as a reference standard would compromise quantitative accuracy, retention-time alignment, and the forensic defensibility of analytical results [1].

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide,monohydrochloride Against Its Closest Analogs


Certified Purity Threshold for Quantitative Forensic Analysis

The target compound is supplied with a certified purity of ≥98%, validated by batch-specific Certificate of Analysis (CoA) and QC data . This purity guarantee is identical to that of its ortho- and para-fluoro isomers, but is critical for procurement decisions because it ensures the compound meets the threshold for use as a calibrator in quantitative forensic workflows, where impurities can bias calculated concentrations in postmortem or seized drug analysis .

Forensic Toxicology Analytical Reference Standards LC-MS/MS Quantitation

Isomer-Specific Solubility Profile Enables Differentiated Sample Preparation Workflows

The meta-fluoro isomer exhibits a distinct solubility profile compared to its despropionyl intermediates (4-ANBP series). While the target compound dissolves at 10 mg/mL in DMF and DMSO, 20 mg/mL in ethanol, and 30 mg/mL in methanol , the corresponding meta-fluoro despropionyl intermediate (meta-fluoro 4-ANBP) shows markedly different solubility (25 mg/mL in DMF, 50 mg/mL in DMSO, 100 mg/mL in ethanol) . This divergence is critical for laboratories that need to prepare stock solutions of the intact norfentanyl standard without the risk of co-solubility assumptions derived from precursor intermediates.

Sample Preparation Solubility Optimization LC-MS/MS Method Development

Inclusion in a Curated GC-MS Spectral Library Enables Confident Isomer Identification

The target compound's 70 eV electron ionization (EI) mass spectrum is included in the Cayman Spectral Library, a freely searchable database of over 2,000 forensic drug standards . In contrast, non-certified reference materials often lack verified, library-matched spectra. The availability of this digitized spectrum enables laboratories to confirm the identity of the meta-isomer against both its ortho- and para-fluoro counterparts, which exhibit distinct fragmentation patterns despite the same molecular formula, reducing the risk of isomer misidentification in forensic casework [1].

Gas Chromatography-Mass Spectrometry Spectral Library Matching Forensic Identification

Structure-Activity Relationship Differentiation via Meta-Fluoro Substitution on the Benzyl Norfentanyl Scaffold

Although direct receptor binding data for the target compound are not yet published, class-level structure-activity relationship (SAR) evidence demonstrates that the position of fluorine substitution on the N-phenyl ring profoundly modulates pharmacological activity in fentanyl analogs. Meta-fluorofentanyl (phenethyl analog) is approximately 5-fold less potent than fentanyl at the mu-opioid receptor, whereas ortho-fluorofentanyl is approximately 2-fold more potent [1]. Extending this SAR to the benzyl norfentanyl series, the meta-fluoro isomer is predicted to exhibit distinct sigma-1 receptor affinity compared to its ortho- and para-fluoro counterparts, based on the known submicromolar sigma-1 affinity of benzylfentanyl and the modulating effect of aryl fluorine substitution [2]. This rationale supports the procurement of the specific meta-fluoro isomer for pharmacological studies where positional fluorine effects on dual mu/sigma-1 receptor activity are being investigated.

Fentanyl Analog SAR Sigma-1 Receptor Mu-Opioid Receptor Positional Isomer Pharmacology

Role as a Distinct Metabolite Probe in In Vitro Metabolism Studies

The target compound is a potential metabolite of meta-fluorofentanyl and, based on the established para-fluorofentanyl metabolism pathway, is expected to be formed via N-dealkylation of the N-benzyl group . This differentiates it from non-benzylated norfentanyl metabolites, which lack the benzyl moiety. Procurement of the specific meta-fluoro benzyl norfentanyl standard enables laboratories to probe for this unique metabolic route in hepatocyte incubation studies, whereas the non-fluorinated benzylfentanyl standard would not allow tracking of fluorine-specific metabolic fate [1].

Drug Metabolism Hepatocyte Incubation Metabolite Identification High-Resolution Mass Spectrometry

Best Research and Industrial Application Scenarios for N-(1-Benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide,monohydrochloride


Isomer-Specific Forensic Confirmation in Postmortem and Seized Drug Analysis

Use this meta-fluoro benzyl norfentanyl standard as a certified calibrator in LC-QToFMS or GC-MS methods to unambiguously identify and quantify the meta isomer in biological specimens or seized drug materials, leveraging its distinct retention time and library-matched mass spectrum to differentiate from ortho- and para-fluoro isomers [1].

In Vitro Metabolism Studies of Fluorinated Fentanyl Analogs

Employ this standard as an authentic reference material for metabolite identification in human hepatocyte incubation experiments targeting N-benzyl meta-fluoro norfentanyl or meta-fluorofentanyl, enabling accurate assignment of the N-dealkylation metabolite peak by matching retention time and fragmentation pattern .

Sigma-1/Mu-Opioid Dual Receptor Pharmacological Profiling

Procure this compound for in vitro radioligand displacement assays investigating how the meta-fluoro substituent on the benzyl norfentanyl scaffold modulates the balance between mu-opioid receptor activation and sigma-1 receptor antagonism, a key parameter for developing analgesic candidates with reduced respiratory depression liability [2].

Method Development for Positional Isomer Separation in Chromatographic Systems

Utilize this standard in method development projects aimed at achieving baseline chromatographic resolution of ortho-, meta-, and para-fluoro benzyl norfentanyl isomers, addressing the known challenge that these isomers are difficult to separate on conventional reversed-phase columns [1].

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